molecular formula C3H6N4O B2561368 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22244-57-1

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one

Cat. No.: B2561368
CAS No.: 22244-57-1
M. Wt: 114.108
InChI Key: QHELAEITSNOMGT-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one is a chemical compound of interest in specialized organic and materials chemistry research. Compounds based on the 1,2,4-triazol-3-one scaffold, such as this, are investigated for their potential as building blocks in the synthesis of more complex molecular architectures . Recent scientific literature highlights that the triazolone framework is being explored for the development of novel energetic materials, where researchers value its thermal stability and detonation performance . As a reagent, its specific substitution pattern, featuring both an amino and a methyl group on the triazolone ring, makes it a versatile intermediate for further functionalization. All our chemical products are strictly for research purposes, and researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

3-amino-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHELAEITSNOMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one can be achieved through various methods. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then reacted with formamide to yield the desired triazole compound . Another method involves the cyclization of N-acylhydrazones with hydrazine derivatives under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles, including 5-amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one, exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds containing the triazole core have demonstrated antiangiogenic activity and cytotoxic effects against colon cancer cells (HT29) .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Triazole derivatives are known to possess antifungal and antibacterial properties. For example, they have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth .

1.3 Anti-inflammatory and Antiviral Effects
In addition to anticancer and antimicrobial properties, triazole derivatives are noted for their anti-inflammatory and antiviral activities. The structural modifications in these compounds enhance their therapeutic potential against diseases like tuberculosis and viral infections .

Agricultural Applications

2.1 Herbicidal Properties
this compound has been investigated for its herbicidal properties. Research suggests that certain triazole derivatives can act as effective herbicides by inhibiting plant growth or causing phytotoxic effects on weeds .

2.2 Plant Protection
Triazole compounds are utilized in agriculture to protect crops from fungal infections and pests. Their application helps in managing plant diseases effectively while promoting healthier crop yields .

Synthesis and Structural Variations

The synthesis of this compound involves various chemical processes that allow for structural modifications leading to enhanced biological activities. The introduction of different substituents at specific positions on the triazole ring can significantly influence the compound's pharmacological properties .

Case Studies

Study Focus Findings
Grytsai et al., 2020Anticancer ActivityDemonstrated dual anticancer activity in cell lines with derivatives of triazole structures exhibiting significant cytotoxicity .
Sameliuk et al., 2021Antimicrobial PropertiesEvaluated antibacterial effects against multiple pathogenic strains; results indicated strong inhibition .
Shneine et al., 2016Agricultural UseHighlighted the effectiveness of triazole derivatives as herbicides with improved efficacy over traditional agents .

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it can inhibit the synthesis of ergosterol in fungal cells, leading to cell death .

Comparison with Similar Compounds

Structural Analogs

a. Thiophene-Substituted Triazolones

  • Example: 4-Amino-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one Synthesis: Reacted with aldehydes to form Schiff bases, followed by alkylation with bromoacetophenone . Properties: Thiophene substitution improves π-stacking interactions, enhancing antimicrobial activity against Staphylococcus aureus and Candida albicans . Applications: Antimicrobial agents in pharmaceutical research .

b. Pyridinyl-Substituted Triazolones

  • Example : 5-Pyridin-4-yl-2,4-dihydro-[1,2,4]triazol-3-one
    • Synthesis : Cycloaddition of arylazides with acetylacetone derivatives .
    • Properties : Pyridine enhances solubility in polar solvents and binding affinity to biological targets like HSP90 .
    • Applications : Anticancer drug development (e.g., HSP90 inhibitors) .

c. Thiadiazole Derivatives

  • Example: 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one Synthesis: Derived from 5-amino-2H-1,2,4-thiadiazol-3-one via reflux with dihydrofuran . Properties: Thiadiazole ring increases thermal stability (mp: 186–187°C) but reduces bioavailability compared to triazolones .
Pharmacological Analogs

Ganetespib ([5-(2,4-Dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-[1,2,4]triazol-3-one])

  • Synthesis: Resorcinol-based triazolone with isopropyl and indole substituents .
  • Properties :
    • Activity : Potent HSP90 inhibitor with stronger antitumor effects than first-generation analogs (e.g., tanespimycin) .
    • Selectivity : Reduced hepatotoxicity due to optimized substituent geometry .
  • Applications : Clinical trials for HER2-positive breast cancer and triple-negative breast cancer (TNBC) .

Sulfentrazone (4-Difluoromethyl-5-methyl-2-(2,4-dichloro-5-nitrophenyl)-2,4-dihydro-3H-[1,2,4]triazol-3-one)

  • Synthesis : Reduction and sulfonylation of nitro-substituted triazolones .
  • Properties: Solubility: Hydrophobic substituents enhance soil adsorption for prolonged herbicidal activity. Efficacy: Targets protoporphyrinogen oxidase in weeds .
  • Applications : Pre-emergence herbicide in soybean and sugarcane crops .

Biological Activity

Overview

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound belonging to the 1,2,4-triazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antifungal domains. Its unique structure includes an amino group at the 5-position and a methyl group at the 4-position of the triazole ring, which contributes to its biological efficacy.

PropertyValue
Molecular FormulaC₃H₆N₄O
Molecular Weight86.10 g/mol
Density2.27 g/cm³
Boiling Point548.1°C at 760 mmHg
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts essential biochemical pathways, particularly in microbial cells. For instance, it has been shown to inhibit ergosterol synthesis in fungi, leading to cell death and making it a potential candidate for antifungal drug development .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Case Studies:

  • Antifungal Activity : In vitro studies indicated that this compound effectively inhibited the growth of several fungal strains by disrupting ergosterol biosynthesis .
  • Antibacterial Activity : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

CompoundAntimicrobial Activity
This compoundModerate against various bacteria and fungi
4-Amino-5-isopropyl-2,4-dihydro-triazoleHigh against E. coli and S. aureus
3,5-Diamino-1,2,4-triazoleEffective against multiple pathogens

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods including the reaction of ethyl acetoacetate with hydrazine hydrate followed by formamide. This compound serves as a building block for more complex heterocyclic compounds used in medicinal chemistry.

Research Applications:

  • Medicinal Chemistry : It is utilized in developing new antibiotics and antifungal agents.
  • Agricultural Chemistry : The compound is also explored for potential use in agrochemicals due to its biological activity against plant pathogens .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one?

Methodological Answer: The synthesis typically involves cyclization of hydrazide derivatives under reflux conditions. For example, a common approach uses DMSO as a solvent with prolonged reflux (18 hours), followed by distillation under reduced pressure and crystallization from water-ethanol mixtures to achieve yields around 65% . Alternative routes may employ n-butanol as a solvent with hydrazine hydrate and KOH, requiring shorter reflux times (4 hours) . Key variables affecting yield include solvent polarity, reaction time, and temperature. Optimization should focus on solvent selection (polar aprotic vs. alcoholic solvents) and stoichiometric ratios of reagents.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Crystallization is the most reliable method. After synthesis, the crude product is dissolved in a solvent system like dimethyl sulfoxide (DMSO) and water (1:1) or ethanol-water mixtures, followed by slow cooling to room temperature to induce crystallization . For impurities with similar solubility, column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) may be required. Purity is confirmed via melting point analysis (reported range: 141–143°C) and HPLC with UV detection .

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • NMR : 1H^1H NMR should show peaks for the methyl group (δ ~2.3 ppm) and NH2_2 protons (δ ~5.5–6.5 ppm). 13C^{13}C NMR will confirm the carbonyl (C=O) at ~160 ppm and triazole carbons in the 140–150 ppm range .
  • IR : Key absorptions include N-H stretches (~3300 cm1^{-1}), C=O (~1680 cm1^{-1}), and triazole ring vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z = 141 (C3_3H7_7N5_5O+^+) with fragmentation patterns consistent with triazole ring cleavage .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming tautomeric forms and substituent orientations. For example, studies on analogous triazolones reveal that the 1,2,4-triazole ring adopts a planar conformation, with hydrogen bonding between NH2_2 and carbonyl groups stabilizing the structure . Crystallization conditions (e.g., slow evaporation from DMF/water) must be optimized to obtain diffraction-quality crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How should researchers address contradictions in reaction yields reported across studies?

Methodological Answer: Contradictions often arise from differences in solvent systems, catalyst use, or purification steps. For instance:

  • Solvent Effects : DMSO-based syntheses yield ~65% , while n-butanol methods may require additives (e.g., KOH) to improve yield .
  • Catalysts : Transition-metal catalysts (e.g., CuI) can enhance cyclization efficiency but may introduce impurities.
    Systematic parameter screening (DoE) is recommended to identify critical factors. Comparative studies should include control experiments replicating literature conditions.

Q. What strategies are effective for designing biologically active derivatives of this compound?

Methodological Answer:

  • Substituent Modification : Introduce thioether or alkyl groups at the 3-position to enhance antimicrobial activity . For example, substituting with thiophene or benzyl groups improves lipophilicity and membrane penetration .
  • Bioactivity Testing : Use agar dilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Derivatives with fluorinated substituents show enhanced activity due to electronegativity effects .

Q. How should researchers handle safety and waste disposal for this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Avoid contact with strong oxidizers .
  • Waste Disposal : Collect organic waste in sealed containers labeled "triazole derivatives." Neutralize acidic/byproduct streams with NaHCO3_3 before disposal. Collaborate with certified waste management agencies for incineration .

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